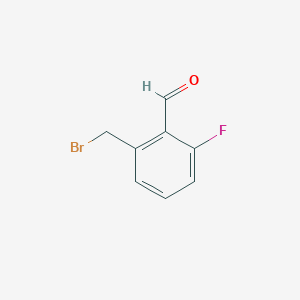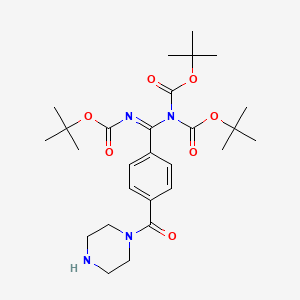
tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate is a complex organic compound that features multiple tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in organic synthesis to protect amines from unwanted reactions. The compound is notable for its application in various chemical reactions and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate typically involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. The reaction is carried out under aqueous conditions with a base such as sodium hydroxide. The Boc group can also be added in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The Boc groups can be selectively removed or substituted under acidic conditions using reagents like trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc deprotection typically yields the free amine.
Scientific Research Applications
tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate involves the protection of amine groups through the formation of Boc-protected intermediates. The Boc group is acid-labile, meaning it can be removed under acidic conditions to reveal the free amine. This property is exploited in various synthetic pathways to control the reactivity of amines .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines.
tert-Butyl 1-piperazinecarboxylate: Similar structure and used in organic synthesis.
tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate: Used in the synthesis of bioactive molecules.
Uniqueness
tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(4-(piperazine-1-carbonyl)phenyl)methyl)carbamate is unique due to its multiple Boc groups, which provide enhanced protection for amines during complex synthetic processes. This makes it particularly valuable in multi-step organic synthesis and the development of pharmaceuticals.
Properties
Molecular Formula |
C27H40N4O7 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(E)-N-[(2-methylpropan-2-yl)oxycarbonyl]-C-[4-(piperazine-1-carbonyl)phenyl]carbonimidoyl]carbamate |
InChI |
InChI=1S/C27H40N4O7/c1-25(2,3)36-22(33)29-20(31(23(34)37-26(4,5)6)24(35)38-27(7,8)9)18-10-12-19(13-11-18)21(32)30-16-14-28-15-17-30/h10-13,28H,14-17H2,1-9H3/b29-20+ |
InChI Key |
QPICORHASAMOSN-ZTKZIYFRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(\C1=CC=C(C=C1)C(=O)N2CCNCC2)/N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)N2CCNCC2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9-Difluoro-2-azaspiro[5.5]undecane](/img/structure/B13026463.png)

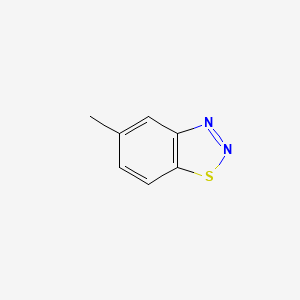


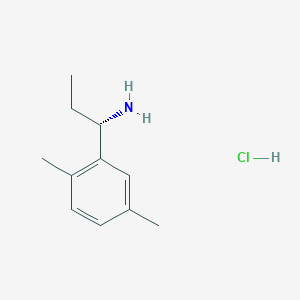
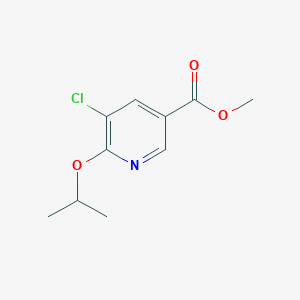
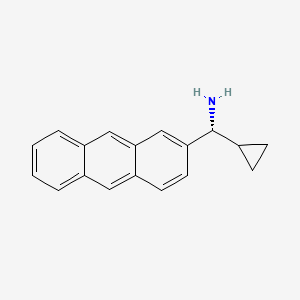
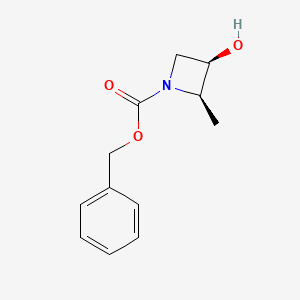
![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B13026521.png)
![2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13026524.png)
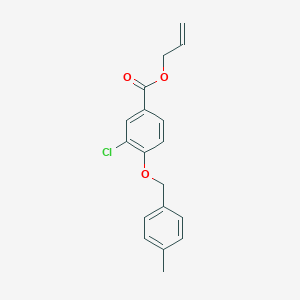
![[1,8]Naphthyridin-3-yl-methanol](/img/structure/B13026540.png)
